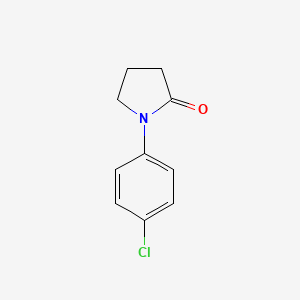

1-(4-Chlorophenyl)-2-pyrrolidinone

Beschreibung

Historical Context and Significance of Pyrrolidinone Scaffolds

The pyrrolidinone nucleus, a five-membered lactam, is a cornerstone in heterocyclic chemistry and a privileged scaffold in medicinal chemistry. researchgate.netontosight.ai The versatility of the pyrrolidinone ring allows for diverse chemical modifications, making it a valuable building block for designing potent bioactive agents. researchgate.netresearchgate.net The non-planar nature of the saturated pyrrolidine (B122466) ring provides a three-dimensional structure that is advantageous for exploring pharmacophore space and enhancing interactions with biological targets. nih.gov

Historically, the development of synthetic methods to construct and functionalize the pyrrolidinone backbone has been a continuous area of research. acs.org The ability to introduce various substituents onto the pyrrolidinone ring has led to the discovery of a wide array of compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. researchgate.netresearchgate.net The parent compound, 2-pyrrolidinone, is a high-boiling polar solvent and a key raw material for producing N-vinylpyrrolidone and its polymer, polyvinylpyrrolidone. chemicalbook.com

The significance of the pyrrolidinone scaffold is underscored by its presence in numerous natural products and pharmacologically active compounds. acs.org Its ability to serve as a versatile lead compound continues to drive research into new synthetic methodologies and novel therapeutic applications. researchgate.netresearchgate.net

Research Relevance of 1-(4-Chlorophenyl)-2-pyrrolidinone in Organic and Medicinal Chemistry

The specific compound, this compound, has been a subject of interest in both organic synthesis and medicinal chemistry. In organic chemistry, it serves as a valuable intermediate and building block. indiamart.com Its structure, featuring a reactive pyrrolidinone ring and a substituted phenyl group, allows for a variety of chemical transformations.

In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. For instance, it has been explored for its potential analgesic properties. smolecule.com Furthermore, the broader class of N-phenylpyrrolidinones has been studied as potential inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), indicating potential herbicidal activity. researchgate.net

Research has also focused on synthesizing and characterizing derivatives of this compound to explore their structure-activity relationships. For example, a study on 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, which incorporates a related structural motif, investigated its potential as an anticancer agent. nih.gov The liposolubility conferred by the phenyl and pyrrolidine groups in such molecules is considered advantageous for crossing cell membranes. nih.gov

The continued exploration of this compound and its analogues highlights the enduring importance of the pyrrolidinone scaffold in the quest for new and effective chemical entities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIVIVMHCDWBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369213 | |

| Record name | 1-(4-Chlorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-33-8 | |

| Record name | 1-(4-Chlorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7661-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7661-33-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 4 Chlorophenyl 2 Pyrrolidinone

Established Synthetic Routes to the Chemical Compound

The traditional synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone and its analogs often relies on well-documented chemical transformations. These methods prioritize reliability and yield, forming the foundation of pyrrolidinone chemistry.

The construction of the pyrrolidinone ring, a γ-lactam, is a critical step in the synthesis of this class of compounds. A primary strategy involves the intramolecular cyclization of a suitable linear precursor. One common approach begins with the nucleophilic ring-opening of an activated cyclopropane (B1198618). For instance, arylsulfonamides can react with cyclopropane diesters, which, after the initial ring-opening, undergo an aryl transfer and subsequent lactam formation to yield α-arylated pyrrolidinones in a one-pot process. acs.org

Another established route involves the reaction of donor-acceptor (DA) cyclopropanes with amines. This process leads to the formation of γ-aminoesters, which are key intermediates. nih.gov The subsequent intramolecular cyclization of these γ-aminoesters effectively forges the pyrrolidinone ring. nih.gov A separate pathway starts with L-proline, which already contains the pyrrolidine (B122466) core. The synthesis proceeds through N-acylation with chloroacetyl chloride, followed by conversion of the carboxylic acid group into a carbonitrile via an amide intermediate. beilstein-journals.org

Optimizing reaction conditions is essential for maximizing yield and purity. Refluxing is a common technique employed to provide the necessary thermal energy for these reactions to proceed efficiently. For example, the cyclization of a γ-aminoester intermediate to form the pyrrolidin-2-one ring can be effectively achieved by refluxing a toluene (B28343) solution with acetic acid. nih.gov In another synthesis, the reaction of L-proline with chloroacetyl chloride is conducted in tetrahydrofuran (B95107) (THF) under reflux for two hours. beilstein-journals.org

The choice of solvent significantly impacts reaction outcomes. In a cobalt-catalyzed reductive coupling to form related chiral amides, a screening of solvents showed that 1,4-dioxane (B91453) was optimal, while acetonitrile (B52724) (MeCN) was ineffective. acs.org Optimization also involves adjusting reagent stoichiometry. For instance, decreasing the isocyanate loading in the aforementioned cobalt-catalyzed reaction from 3.0 to 2.0 equivalents was found to be detrimental to both yield and enantioselectivity. acs.org

The table below summarizes various reaction conditions for the synthesis of pyrrolidinone derivatives.

| Starting Materials | Catalyst/Reagent | Solvent | Conditions | Product Type | Ref |

| L-proline, Chloroacetyl chloride | None | THF | Reflux, 2 h | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | beilstein-journals.org |

| γ-aminoester intermediate | Acetic acid | Toluene | Reflux | 1,5-substituted pyrrolidin-2-one | nih.gov |

| 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, Isocyanate | CoI₂, (S)-MeOBIPHEP, Zn | 1,4-Dioxane | 35 °C, 24 h | Chiral amide | acs.org |

| Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | DABCO | Ethanol (B145695) | Reflux, 78 °C, 30 min | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | nih.gov |

This table is interactive. Click on the headers to sort the data.

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and scope of pyrrolidinone synthesis. Both metal-based and organocatalytic systems have been successfully employed.

Nickel catalysis has been utilized for the synthesis of 1,5-substituted pyrrolidin-2-ones. nih.gov Specifically, nickel perchlorate (B79767) hexahydrate (Ni(ClO₄)₂∙6H₂O) initiates the reaction between donor-acceptor cyclopropanes and anilines. nih.gov Cobalt catalysis has been developed for the asymmetric reductive coupling of isocyanates with tertiary alkyl halides to produce sterically bulky chiral amides. acs.org This system uses cobalt(II) iodide (CoI₂) in combination with a chiral diphosphine ligand like (S)-MeOBIPHEP and zinc powder as the terminal reductant. acs.org

Organocatalysis has also proven effective. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) is an inexpensive and non-toxic catalyst used for various organic transformations, including the three-component synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov While some methods rely on transition metals, other novel syntheses have been developed to be orthogonal to them, proceeding effectively even with aryl halide substrates without the need for a metal catalyst. acs.org

Novel and Green Synthetic Methodologies

In response to the growing need for environmentally benign and efficient chemical processes, novel synthetic strategies have been developed. These methods focus on minimizing waste, avoiding hazardous substances, and improving atom economy.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient synthetic strategy. nih.govrsc.org These reactions are prized for their operational simplicity and ability to rapidly generate molecular complexity from simple precursors. youtube.com

One example is the three-component reaction of an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile, catalyzed by DABCO, to produce pyrano[2,3-c]pyrazole derivatives. nih.gov This approach provides moderate to excellent yields in as little as 30 minutes. nih.gov While not yielding the target compound directly, this demonstrates the power of MCRs in constructing complex heterocyclic systems related to this compound. The development of MCRs for the direct synthesis of pyrrolidinones is an active area of research, aiming to combine amines, carbonyl compounds, and other reactants in a convergent manner. nih.gov

The table below illustrates a general scheme for a multi-component synthesis of a related heterocyclic system.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Class | Ref |

| Aldehyde | 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Malononitrile | DABCO | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | nih.gov |

This table represents a specific example of a multicomponent reaction.

A key goal of green chemistry is to reduce or eliminate the use of catalysts and solvents, which are often toxic and contribute to chemical waste. nih.gov Mechanochemistry, where mechanical force is used to induce chemical reactions, offers a promising alternative. A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one, a structurally related compound, has been achieved by grinding 4-chlorophenyl hydrazine (B178648) and methyl acrylate (B77674) with a base in a ball mill. researchgate.net This method avoids the use of bulk solvents and can be more efficient than conventional solution-phase reactions. researchgate.netgoogle.com

Similarly, catalyst-free protocols are being developed. An environmentally friendly, catalyst-free synthesis of dihydropyridine (B1217469) derivatives has been reported using a four-component reaction under ultrasonic irradiation in an aqueous ethanol medium. rsc.org Such methods, which may proceed via the in-situ formation of reactive intermediates without a dedicated catalyst, offer significant advantages in terms of safety, cost, and environmental impact. nih.govrsc.org A novel, metal-free method for the one-step synthesis of functionalized pyrrolidinones requires only simple base treatment and heating, highlighting a move towards more sustainable practices. acs.org

Principles of Atom Economy and Environmental Compatibility in Synthesis

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which prioritize atom economy and environmental compatibility. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key strategies to enhance the environmental compatibility of synthesis is the use of greener solvents. Traditional dipolar aprotic solvents like N-methylpyrrolidinone (NMP) are facing regulatory pressure due to their toxicity. rsc.org Research has identified N-butylpyrrolidinone as a viable alternative that is not mutagenic or reprotoxic, yet maintains the desirable solvent properties for reactions such as cross-coupling. rsc.org The selection of reaction media is critical; for instance, in the synthesis of certain pyrrolidine-2,3-diones, ethanol has been demonstrated to be a superior solvent to glacial acetic acid, leading to a significant increase in product yield. beilstein-journals.org

Multicomponent reactions (MCRs) represent another significant advancement in environmentally friendly synthesis. MCRs allow for the construction of complex molecules like polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones in a single step from three or more reactants, which is inherently more atom-economical and efficient than traditional multi-step syntheses. beilstein-journals.org These reactions often proceed under mild conditions and can be designed to be eco-friendly. beilstein-journals.org

Furthermore, metal-free catalytic systems are being developed to avoid the environmental impact associated with heavy metal catalysts. A notable example is the one-pot synthesis of densely functionalized pyrrolidinones from arylsulfonamides and cyclopropane diesters, which only requires a simple base treatment and heating. acs.org This method is not only operationally simple but also scalable, offering a more sustainable route to these valuable chemical scaffolds. acs.org

The following table summarizes key aspects of environmentally compatible synthesis strategies for pyrrolidinone derivatives.

| Strategy | Principle | Example | Reference |

| Greener Solvents | Replacing hazardous solvents with safer alternatives. | Using N-butylpyrrolidinone instead of N-methylpyrrolidinone. | rsc.org |

| Multicomponent Reactions | Combining multiple reactants in a single step to increase efficiency and reduce waste. | Synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. | beilstein-journals.org |

| Metal-Free Catalysis | Avoiding the use of toxic and expensive heavy metal catalysts. | Base-mediated reaction of arylsulfonamides and cyclopropane diesters. | acs.org |

Scalable Synthesis and Process Optimization for this compound Analogues

The development of scalable and optimized synthetic processes is crucial for the industrial production of this compound analogues. Research in this area focuses on improving reaction yields, simplifying procedures, and ensuring the economic viability of the synthesis.

A significant challenge in scaling up synthesis is the transition from laboratory-scale procedures to industrial production. For instance, a method for synthesizing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone using a magnesium powder reduction was found to be unsafe and unsuitable for large-scale production. patsnap.com An alternative, safer, and more cost-effective seven-step reaction was developed using 4-chlorophenylacetonitrile, 1-chloro-2-butene, and 1,2-dibromomethane as starting materials, making it more amenable to industrial application. patsnap.com

Process optimization often involves the fine-tuning of reaction conditions. In a cobalt-catalyzed asymmetric reductive coupling to produce chiral amides, parameters such as the catalyst loading, solvent, and temperature were optimized. acs.org For example, it was found that using CoI2 (10 mol %), a specific ligand (L12, 12 mol %), and zinc as a reductant at 35 °C in 1,4-dioxane provided good yields and high enantioselectivity. acs.org Further optimization showed that changing the solvent or the reductant could influence the reaction's efficiency. acs.org

The development of one-pot syntheses is another key aspect of process optimization, as it reduces the number of intermediate purification steps, saving time, and resources. A one-pot, metal-free method for creating functionalized pyrrolidinones has been shown to be scalable, with the model substrate being prepared on a gram scale (958 mg). acs.org

The table below presents a comparison of different scalable synthesis approaches for pyrrolidinone analogues.

| Method | Key Features | Starting Materials | Advantages | Reference |

| Seven-Step Reaction | Industrial applicability | 4-chlorophenylacetonitrile, 1-chloro-2-butene, 1,2-dibromomethane | Low production cost, high yield, and purity | patsnap.com |

| Cobalt-Catalyzed Asymmetric Reductive Coupling | High enantioselectivity and broad substrate scope | Isocyanates and tertiary alkyl halides | Good for producing chiral analogues | acs.org |

| One-Pot Metal-Free Synthesis | Operationally simple and scalable | Arylsulfonamides and cyclopropane diesters | Metal-free, easy to diversify products | acs.org |

Synthetic Utility as a Precursor in Complex Organic Synthesis

This compound and its analogues serve as versatile precursors in the synthesis of more complex and often biologically active molecules. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. acs.org

A primary application of 4-(4-chlorophenyl)-2-pyrrolidinone (B195665) is in the preparation of selective antagonists for the α1A adrenergic receptor. chemicalbook.comcymitquimica.com It is also known as a key intermediate and impurity in the synthesis of Baclofen, a muscle relaxant that acts as a specific GABA-B receptor agonist. chemicalbook.comcymitquimica.com

The functional groups on the pyrrolidinone ring can be readily modified to create a diverse library of compounds. For example, the ester group on a synthesized pyrrolidinone can be cleaved to provide a site for further functionalization. acs.org Similarly, a nitroarene group on the scaffold can be reduced to an aniline (B41778), which is a valuable functional handle for further chemical transformations. acs.org

In more complex synthetic strategies, pyrrolidinone derivatives can undergo intramolecular reactions to form intricate molecular architectures. For instance, an intramolecular Pd-catalyzed Buchwald-Hartwig amination of a suitably substituted pyrrolidinone derivative has been used to generate a sterically bulky spiro bis-lactam compound in high yield. acs.org The versatility of the pyrrolidinone core is further demonstrated by its use in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives through reaction with aliphatic amines. beilstein-journals.org

The following table highlights the utility of this compound and its analogues as synthetic precursors.

| Precursor | Target Molecule/Application | Synthetic Transformation | Reference |

| 4-(4-Chlorophenyl)-2-pyrrolidinone | α1A adrenergic receptor antagonists | Further elaboration of the core structure | chemicalbook.comcymitquimica.com |

| 4-(4-Chlorophenyl)-2-pyrrolidinone | Baclofen | Intermediate in the multi-step synthesis | chemicalbook.comcymitquimica.com |

| Functionalized Pyrrolidinone | Spiro bis-lactam | Intramolecular Pd-catalyzed Buchwald-Hartwig amination | acs.org |

| 3-Pyrroline-2-one derivative | 1,4,5-Trisubstituted pyrrolidine-2,3-diones | Reaction with aliphatic amines | beilstein-journals.org |

Biological Activity and Pharmacological Potential of 1 4 Chlorophenyl 2 Pyrrolidinone

Core Biological Activities

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities to its derivatives. researchgate.net While direct and extensive research on the specific biological effects of 1-(4-Chlorophenyl)-2-pyrrolidinone is limited, its structural similarity to other well-characterized compounds provides a basis for investigating its potential pharmacological profile.

Investigation of Analgesic Potential

The analgesic potential of this compound is primarily inferred from its close structural relationship to Baclofen, a known muscle relaxant with analgesic properties. chemicalbook.comnih.gov Baclofen, which is chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, has demonstrated dose-related antinociceptive activity in various preclinical models of pain. nih.gov Notably, 4-(4-Chlorophenyl)-2-pyrrolidinone (B195665) is recognized as a lactam derivative and an impurity of Baclofen. chemicalbook.comcymitquimica.compharmaffiliates.com This relationship suggests that the 4-chlorophenyl moiety attached to a pyrrolidinone or a related GABA structure is crucial for its biological effects.

While direct studies on the analgesic action of this compound are not extensively reported, the established analgesic profile of Baclofen provides a strong rationale for investigating this compound for similar pain-relieving properties. nih.gov The mechanism of Baclofen's analgesic action is distinct from that of opioids, as it is not antagonized by naloxone. nih.gov This points towards a different pathway for its pain-modulating effects, which could potentially be shared by its pyrrolidinone analog.

Elucidation of Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolidinone derivatives has been noted in broader chemical studies. researchgate.netnih.gov Compounds containing the pyrrolidinone ring have been explored for various pharmacological activities, including anti-inflammatory effects. researchgate.net The presence of a 4-chlorophenyl group in other molecular scaffolds has also been associated with anti-inflammatory activity in some contexts. nih.gov

However, specific experimental data detailing the anti-inflammatory effects of this compound are scarce in publicly available scientific literature. While the general class of pyrrolidinones shows promise, further dedicated studies are required to elucidate the specific anti-inflammatory capacity of this particular compound and the mechanisms that may underlie such activity.

Molecular Mechanisms of Action and Biological Target Interactions

Understanding how a compound interacts with biological systems at a molecular level is key to defining its pharmacological potential. For this compound, its putative mechanisms of action are largely extrapolated from studies on related molecules.

Modulation of Specific Biological Pathways, including Pain Perception

The modulation of pain perception pathways by this compound is hypothesized to be linked to its structural similarity to Baclofen, a specific agonist of the GABA-B receptor. chemicalbook.comnih.gov The GABAergic system is a major inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating neuronal excitability and pain transmission. Baclofen's analgesic effects are attributed to its action on GABA-B receptors, leading to a reduction in the release of excitatory neurotransmitters involved in pain signaling. nih.gov Given that 4-(4-Chlorophenyl)-2-pyrrolidinone is the lactam of Baclofen, it is plausible that it may interact with components of the GABAergic pathway, although its precise role as an agonist, antagonist, or modulator remains to be determined through direct experimental investigation.

Receptor Binding Affinity Studies (e.g., Cannabinoid Receptors, Serotonin (B10506) Receptors)

Studies on other molecules containing a 4-chlorophenyl group have shown affinity for cannabinoid receptors, acting as antagonists or inverse agonists. mdpi.com The cannabinoid system is known to be involved in pain and inflammation modulation.

Regarding serotonin receptors, various compounds with a pyrrolidinone or similar heterocyclic scaffold have demonstrated significant binding affinity. researchgate.net For instance, certain pyrrolidinone analogs have been evaluated for their interaction with different serotonin receptor subtypes. researchgate.net Given the diverse roles of serotonin receptors in mood, pain, and inflammation, investigating the affinity of this compound for these receptors could reveal novel therapeutic avenues. However, without direct binding assay data, any potential interaction remains speculative.

Structure-Activity Relationship (SAR) of this compound

A detailed Structure-Activity Relationship (SAR) analysis for this compound is challenging to construct due to the lack of specific biological activity data. However, an analysis of its structural components—the pyrrolidine (B122466) ring and the 4-chlorophenyl group—provides insight into its potential as a pharmacophore in medicinal chemistry.

The pyrrolidine ring is a highly valued scaffold in drug discovery. nih.govnih.gov Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, and it serves as the core of many biologically active molecules. nih.govnih.gov

The 4-chlorophenyl group is a common substituent in many active pharmaceutical ingredients. The chlorine atom is an electron-withdrawing group that can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Its presence is often associated with enhanced biological activity. For instance, studies on other pyrrolidine derivatives have shown that the inclusion of a 4-chlorophenyl group on the ring is a feature of potent inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govfrontiersin.org Specifically, a derivative containing a 4-chlorophenyl substituent on the pyrrolidine ring was identified as a promising lead compound for future antibacterial research. frontiersin.org

Applications in Medicinal Chemistry and Drug Discovery Programs

The primary application of this compound in the pharmaceutical landscape is as a versatile chemical building block for the synthesis of more elaborate drug candidates. nih.gov Its availability from various chemical suppliers and its citation in numerous patents underscore its utility in synthetic and medicinal chemistry. nih.govuni.lu

Drug discovery programs often utilize such scaffolds to generate large libraries of related compounds. By using this compound as a starting material, chemists can introduce various functional groups at the remaining open positions on the pyrrolidinone ring, leading to a diverse set of new chemical entities for biological screening.

Advanced Computational and Theoretical Investigations of 1 4 Chlorophenyl 2 Pyrrolidinone

Quantum Chemical Calculations and Molecular Architecture Analysis

While comprehensive, peer-reviewed studies detailing extensive quantum chemical calculations specifically for 4-(4-Chlorophenyl)-2-pyrrolidinone (B195665) are not widely available, its fundamental molecular properties have been established through standard computational methods. nih.govchemsrc.com These calculations are crucial for understanding the molecule's three-dimensional structure, electron distribution, and energetic properties, which form the basis for predicting its behavior.

The molecular architecture consists of a central five-membered pyrrolidinone ring, which is a type of lactam. A 4-chlorophenyl group is attached to the fourth carbon of this ring, creating a chiral center. The properties of this compound are derived from the interplay between the polar lactam functionality and the hydrophobic, electron-withdrawing chlorophenyl substituent.

Quantum chemical methods like Density Functional Theory (DFT) are standardly employed to determine the most stable conformation (lowest energy state) of a molecule by optimizing its geometry. mdpi.com Such calculations would precisely define the bond lengths, bond angles, and dihedral angles. Furthermore, techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze intramolecular interactions, such as weak hydrogen bonds, that stabilize the molecular structure. rsc.org

Basic computed properties provide a foundational understanding of the molecule's characteristics.

Table 1: Computed Molecular Properties of 4-(4-Chlorophenyl)-2-pyrrolidinone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClNO | nih.govcymitquimica.com |

| Molecular Weight | 195.65 g/mol | nih.govcymitquimica.com |

| Exact Mass | 195.0450916 Da | nih.gov |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | nih.gov |

| XLogP3 (Computed LogP) | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a macromolecule, typically a protein. mdpi.com Although specific, published docking studies for 4-(4-Chlorophenyl)-2-pyrrolidinone are limited, its known associations suggest clear targets for such investigations.

Given that this compound is the lactam of Baclofen, a potent agonist for the GABA-B receptor, the primary macromolecular target for docking simulations would be the GABA-B receptor itself. cymitquimica.comresearchgate.net Docking 4-(4-Chlorophenyl)-2-pyrrolidinone into the GABA-B binding site would elucidate its potential binding affinity and interaction patterns. This could help determine if the impurity possesses any agonist or antagonist activity, or if it could compete with Baclofen for binding, thereby modulating the drug's efficacy.

Additionally, 4-(4-Chlorophenyl)-2-pyrrolidinone is utilized in the synthesis of potential antagonists for the α1A adrenergic receptor, making this receptor another logical target for docking simulations to explore potential binding modes and affinities. cymitquimica.comchemicalbook.com In a broader context, computational studies have successfully used docking to explain the enantioselective binding of similar lactam compounds to enzymes like α-chymotrypsin, demonstrating the utility of this approach for understanding interactions with metabolic enzymes. researchgate.net

Computational Predictions of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the chemical reactivity and selectivity of a molecule without the need for physical experimentation. These predictions are typically derived from the electronic structure calculated through quantum methods.

The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher chemical reactivity.

A Molecular Electrostatic Potential (MEP) map, which can be generated from the calculated electron density, provides a visual guide to the molecule's reactive sites. For 4-(4-Chlorophenyl)-2-pyrrolidinone, an MEP map would be expected to show:

Nucleophilic Regions: A region of high negative potential (typically colored red or yellow) around the carbonyl oxygen, indicating it is the most likely site for electrophilic attack or hydrogen bonding.

Electrophilic Regions: A region of high positive potential (typically colored blue) around the amide hydrogen (N-H), making it susceptible to deprotonation by a strong base.

Aromatic System: The chlorophenyl ring would exhibit a complex potential distribution, with the electron-withdrawing chlorine atom influencing its reactivity towards electrophilic aromatic substitution.

In Silico Screening and Predictive Modeling of Biological Activity

In silico screening uses computational models to predict a compound's pharmacological and toxicological properties, a process vital for modern drug discovery and chemical safety assessment.

Drug-Likeness Prediction "Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. Lipinski's Rule of Five is a widely used guideline for this purpose. 4-(4-Chlorophenyl)-2-pyrrolidinone conforms to these rules, suggesting favorable properties for oral bioavailability.

Table 2: Lipinski's Rule of Five Analysis for 4-(4-Chlorophenyl)-2-pyrrolidinone

| Lipinski Parameter | Rule | Value for Compound | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | 195.65 | Yes |

| LogP (Octanol-water partition coefficient) | ≤ 5 | 1.6 (XLogP3) | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 1 | Yes |

Data sourced from PubChem. nih.gov

Predictive Toxicology Aggregated data from multiple sources provides computational predictions of a compound's potential hazards. The Globally Harmonized System (GHS) classifications for 4-(4-Chlorophenyl)-2-pyrrolidinone, based on notifications to the European Chemicals Agency (ECHA) C&L Inventory, indicate several potential hazards. nih.gov These predictions are based on computational models (QSARs) or read-across from similar compounds.

Table 3: Predicted GHS Hazard Classifications

| Hazard Code | Hazard Statement |

|---|---|

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H330 | Fatal if inhaled |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

Note: These classifications represent potential hazards identified through aggregated in silico and notificatory data. nih.gov

Analytical Characterization and Impurity Profiling of 1 4 Chlorophenyl 2 Pyrrolidinone

Advanced Chromatographic Methodologies

Chromatographic techniques are pivotal in separating and quantifying the components of a mixture. For 1-(4-Chlorophenyl)-2-pyrrolidinone, both High-Performance Liquid Chromatography (HPLC) and Electrokinetic Chromatography (EKC) offer robust solutions for analysis and impurity detection.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of moderately polar compounds like this compound. The development of a successful HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A typical RP-HPLC method for a related pyrrolidone derivative, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilizes a C18 column. researchgate.netpensoft.net This type of column has a nonpolar stationary phase that effectively retains the analyte. The mobile phase, a mixture of a polar organic solvent like acetonitrile (B52724) and a buffer solution, is then used to elute the compound. researchgate.netpensoft.net Isocratic elution, where the mobile phase composition remains constant, is often employed for straightforward separations. researchgate.netpensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance, such as 225 nm for the aforementioned pyrrole (B145914) derivative. researchgate.netpensoft.net

Method validation is a critical step to ensure the reliability of the analytical procedure. japtronline.com According to International Council for Harmonisation (ICH) guidelines, validation encompasses parameters such as linearity, precision, accuracy, robustness, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). japtronline.com A well-developed and validated RP-HPLC method can be instrumental in identifying and quantifying process-related impurities and degradation products. researchgate.netpensoft.net For instance, in the analysis of a similar pyrrole compound, an impurity was identified at a specific pH, highlighting the method's utility in stability studies. pensoft.net

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150x4 mm i.d., 5 µm) researchgate.netpensoft.net |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3) (50:50 v/v) researchgate.netpensoft.net |

| Elution | Isocratic researchgate.netpensoft.net |

| Flow Rate | 1.0 mL/min researchgate.netpensoft.net |

| Column Temperature | 30 °C researchgate.netpensoft.net |

| Detection | UV/VIS at 225 nm researchgate.netpensoft.net |

Electrokinetic Chromatography (EKC) Applications and Separation Techniques

Electrokinetic chromatography (EKC) is a family of separation techniques performed in a capillary format that combines principles of both electrophoresis and chromatography. core.ac.uk Micellar electrokinetic chromatography (MEKC), a prominent EKC mode, is particularly well-suited for the separation of neutral and hydrophobic compounds, making it a valuable tool for analyzing this compound and its potential impurities. nih.govnih.gov

In MEKC, surfactants are added to the background electrolyte at a concentration above their critical micelle concentration (CMC), leading to the formation of micelles. core.ac.uk These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the aqueous mobile phase and the micellar phase. core.ac.uk This technique offers high separation efficiency, rapid analysis times, and low consumption of reagents and samples. core.ac.uk

The versatility of MEKC allows for the separation of a wide range of analytes, including both neutral and charged species. nih.gov By modifying the composition of the background electrolyte, such as the type and concentration of the surfactant and the addition of organic solvents, the separation selectivity can be finely tuned. core.ac.uk For chiral compounds, chiral selectors can be incorporated into the micellar system to achieve enantiomeric separation. nih.gov MEKC has proven to be a powerful alternative to HPLC for the quantification of compounds and the determination of drug-related impurities. nih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide invaluable information about the molecular structure and purity of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidinone ring and the chlorophenyl group. The aromatic protons on the chlorophenyl ring would typically appear as a set of doublets in the downfield region of the spectrum. The methylene (B1212753) protons of the pyrrolidinone ring would appear as multiplets in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the pyrrolidinone ring would be expected to have a characteristic chemical shift in the downfield region. The carbon atoms of the chlorophenyl ring would also exhibit distinct signals. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. niscpr.res.in Two-dimensional NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, providing unambiguous structural confirmation. niscpr.res.in

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | ~7.3-7.5 (multiplet) | ~128-135 |

| Pyrrolidinone CH₂ (adjacent to N) | ~3.8 (triplet) | ~45 |

| Pyrrolidinone CH₂ (adjacent to C=O) | ~2.5 (triplet) | ~30 |

| Pyrrolidinone CH₂ (beta to N and C=O) | ~2.1 (multiplet) | ~18 |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uni.lu It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

For this compound, the molecular formula is C₁₀H₁₀ClNO, corresponding to a monoisotopic mass of approximately 195.045 g/mol . nih.govcymitquimica.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 195. The presence of a chlorine atom would be indicated by an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule could include cleavage of the pyrrolidinone ring and loss of the chlorophenyl group. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the parent molecule and its fragments. xsjs-cifs.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 196.05237 uni.lu |

| [M+Na]⁺ | 218.03431 uni.lu |

| [M-H]⁻ | 194.03781 uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the amide group in the pyrrolidinone ring. mdpi.com The C-N stretching vibration of the amide would likely appear in the range of 1200-1350 cm⁻¹. The aromatic C=C stretching vibrations of the chlorophenyl ring would be observed in the region of 1450-1600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the C-Cl bond would be confirmed by an absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Amide C=O Stretch | 1680 - 1700 mdpi.com |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound are critical for its detection and quantification. While a specific maximum absorption wavelength (λmax) is not extensively reported in publicly available literature, its UV-Visible spectroscopic behavior is well-documented through its use in High-Performance Liquid Chromatography (HPLC) methods.

The presence of the chlorophenyl group attached to the pyrrolidinone ring gives rise to characteristic electronic transitions in the ultraviolet region. The chromophore, the 4-chlorophenyl group, is primarily responsible for the UV absorbance. The electronic transitions are expected to be of the π → π* type, associated with the aromatic ring.

In the context of analytical method development, the compound is consistently monitored at a specific UV wavelength. Several validated HPLC methods for the analysis of Baclofen and its impurities utilize a detection wavelength of 225 nm for this compound. nih.govresearchgate.netcymitquimica.com The selection of this wavelength for quantitative analysis in multiple independent studies strongly indicates that it is at or near an absorption maximum for the compound, providing the necessary sensitivity for impurity profiling. The use of a diode-array detector (DAD) in some of these HPLC methods allows for the acquisition of the full UV spectrum, confirming the presence of the analyte and its purity. d-nb.info

Table 1: UV Detection Wavelength for this compound in HPLC Analysis

| Analytical Method | Detection Wavelength (nm) | Reference |

| Gradient HPLC-UV | 225 | nih.gov |

| RP-HPLC | 225 | cymitquimica.com |

| HPLC | 225 | researchgate.net |

| TLC-Densitometric | 220 | nih.gov |

Impurity Profiling and Degradation Product Analysis

The control of impurities is a critical aspect of pharmaceutical quality control. This compound has been identified as a key process-related impurity and a potential degradation product in the manufacturing of Baclofen.

Identification of this compound as a Process-Related Impurity (e.g., in Baclofen Synthesis)

This compound, also known as Baclofen Impurity A or Baclofen Related Compound A, is a well-recognized impurity that can arise during the synthesis of Baclofen. cymitquimica.comnih.gov Its formation is often associated with the cyclization of the Baclofen molecule or its precursors under certain reaction conditions. The British Pharmacopoeia (BP) lists it as one of the major impurities in Baclofen powder. uni.lu Due to its potential impact on the safety and efficacy of the final drug product, regulatory bodies like the European Pharmacopoeia (Ph. Eur.) have set specific limits for this impurity. nih.gov The Ph. Eur. 10.0 specifies a limit of 1.0% for impurity A. nih.gov

The consistent identification of this compound across different manufacturing processes highlights the importance of its monitoring and control to ensure the quality of Baclofen.

Development of Quantitative Analytical Methods for Impurity Determination in Complex Matrices

To adhere to the stringent regulatory limits, several robust and validated analytical methods have been developed for the quantitative determination of this compound in complex matrices such as Baclofen active pharmaceutical ingredient (API) and its finished dosage forms.

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose. These methods are designed to be sensitive, specific, and accurate to ensure reliable quantification of the impurity even at low levels.

One such method utilizes a gradient HPLC system with a C18 stationary phase and a mobile phase consisting of a water-acetonitrile-trifluoroacetic acid gradient, with UV detection at 225 nm. nih.gov This method was able to separate this compound from Baclofen and other related impurities. Another developed RP-HPLC method also employed a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile and water (65:35 v/v) and detection at 225 nm. cymitquimica.com

The validation of these methods typically includes parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to meet the requirements of regulatory guidelines like those from the International Council for Harmonisation (ICH). For instance, in one study, the LOQ for impurity A was found to be below the 0.05% reporting threshold. nih.gov

Table 2: Examples of HPLC Methods for Quantification of this compound

| Method | Column | Mobile Phase | Detection | Reference |

| Gradient HPLC-UV | C18 | Water-acetonitrile-trifluoroacetic acid gradient | 225 nm | nih.gov |

| RP-HPLC | Inertsil ODS 3V (C18) | 0.1% TFA: Acetonitrile (65:35 v/v) | 225 nm | cymitquimica.com |

| HPLC | Waters Symmetry C18 | Gradient with 1-octane sulfonic acid sodium salt and tetrabutylammonium (B224687) hydroxide | 225 nm | researchgate.net |

These developed analytical methods are crucial tools for pharmaceutical manufacturers to monitor and control the levels of this compound in Baclofen, ensuring the final product meets the required quality and safety standards.

Derivatives and Broader Structure Activity Relationship Studies of Pyrrolidinone Scaffolds

Synthesis and Biological Evaluation of Substituted Pyrrolidinone Derivatives with 4-Chlorophenyl Moieties

The presence of a 4-chlorophenyl group on the pyrrolidinone ring is a key structural feature in many synthetic compounds designed for specific biological targets. Researchers have explored various synthetic pathways to create derivatives with enhanced or novel activities.

A series of thiazolidin-4-one and thiazinan-4-one derivatives have been synthesized utilizing 1-(2-aminoethyl)pyrrolidine (B145720) as a precursor. nih.gov The synthesis is achieved through a one-pot, three-component cyclocondensation reaction involving the amine, a substituted benzaldehyde, and a mercaptocarboxylic acid. nih.gov Among the synthesized compounds was 2-(4-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one. nih.gov These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Two of the most potent compounds from the broader synthesized series, 6a and 6k, demonstrated significant inhibitory activity against AChE in rat hippocampus and cerebral cortex preparations. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by Lead Thiazinan-4-one Derivatives

| Compound | Hippocampus IC₅₀ (µM) | Cerebral Cortex IC₅₀ (µM) |

|---|---|---|

| 6a | 5.20 | 7.40 |

| 6k | 4.46 | 6.83 |

Data sourced from a study on AChE inhibitors, highlighting the most potent compounds in the series. nih.gov

N-Benzoylthiourea derivatives are a well-established class of organic compounds known for a spectrum of biological applications, including antibacterial, anticancer, and antifungal activities. researchgate.netnih.gov Their synthesis typically involves the reaction of benzoyl isothiocyanate with an appropriate amine. researchgate.net In the context of pyrrolidine (B122466) derivatives, a compound containing both a 4-chlorophenyl and an indole (B1671886) group, which was a precursor for synthesizing thiazole-pyrrolidine derivatives, demonstrated notable anti-tuberculosis activity. nih.gov This pyrrolidine derivative, compound 33e, showed a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Mycobacterium tuberculosis, which was superior to the reference drug ethambutol. nih.gov

Table 2: Anti-Tuberculosis Activity of a Pyrrolidine Precursor

| Compound | Test Organism | MIC (µg/mL) | Reference Drug (Ethambutol) MIC (µg/mL) |

|---|---|---|---|

| 33e | Mycobacterium tuberculosis | 1.95 | 5 and 10 |

Data sourced from a study on pyrrolidine derivatives. nih.gov

The combination of pyrrolidine and thiazole (B1198619) rings has been explored for the development of new antibacterial agents. biointerfaceresearch.comresearchgate.net A series of pyrrolidine-thiazole derivatives were synthesized and evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria using the microdilution method. nih.govbiointerfaceresearch.com In one study, a derivative featuring a 4-fluorophenyl substituent on the thiazole ring (Compound 51a) showed significant activity against Bacillus cereus and Staphylococcus aureus, with MIC values comparable to the reference antibiotic, gentamicin. nih.gov

Table 3: Antibacterial Activity of a Pyrrolidine-Thiazole Derivative

| Compound | Substituent | Test Organism | MIC (µg/mL) |

|---|---|---|---|

| 51a | 4-Fluorophenyl | Bacillus cereus | 21.70 ± 0.36 |

| Staphylococcus aureus | 30.53 ± 0.42 | ||

| Gentamicin (Ref.) | N/A | Bacillus cereus | 22.65 ± 0.21 |

| Staphylococcus aureus | 22.17 ± 0.47 |

Data sourced from a study on the antibacterial activities of pyrrolidine-thiazole derivatives. nih.gov

N-Mannich bases derived from pyrrolidine-2,5-diones have been synthesized and evaluated for their anticonvulsant properties. nih.govnih.gov These compounds are typically assessed in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov A study on 3-benzhydryl-pyrrolidine-2,5-dione derivatives revealed that the introduction of a 4-(3-chlorophenyl)-piperazin-1-yl-methyl moiety resulted in a highly active compound (Compound 9). nih.gov This particular derivative showed potent activity in the MES test, with an ED₅₀ value of 42.71 mg/kg, demonstrating higher potency than reference antiepileptic drugs like ethosuximide (B1671622) and valproic acid. nih.gov These Mannich bases are, however, noted to be potentially sensitive to pH and rapid metabolism, which led researchers to explore more stable analogues like acetamide (B32628) derivatives. mdpi.com

Table 4: Anticonvulsant Activity of a Pyrrolidine-2,5-dione Mannich Base

| Compound | Substituent | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) |

|---|---|---|---|

| 9 | N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl] | 42.71 | >150 |

Data sourced from a study on the anticonvulsant activity of N-Mannich bases. nih.gov

The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones has been achieved through multicomponent reactions. beilstein-journals.orgnih.gov One approach involves the reaction of ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline (B41778) to form 4-acetyl-3-hydroxy-3-pyrroline-2-one intermediates. beilstein-journals.org These intermediates are then reacted with aliphatic amines to yield the target 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives. beilstein-journals.orgresearchgate.net Computational studies, including DFT calculations, have been employed to understand the reaction mechanism, indicating that the formation of the main product is kinetically favored over being thermodynamically controlled. beilstein-journals.orgnih.gov Research in this area has often focused on the synthetic pathways and structural characterization rather than extensive biological evaluation. beilstein-journals.orgresearchgate.net

Comparative Pharmacological Activities of Substituted Pyrrolidinones

The biological activity of pyrrolidinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov Structure-activity relationship (SAR) studies have provided valuable insights into how these molecular modifications influence pharmacological outcomes. bohrium.com

For instance, in the realm of anticonvulsant agents, SAR analysis of pyrrolidine-2,5-dione derivatives revealed that substituents at the 3-position strongly influence activity. nih.gov Derivatives with a 3-benzhydryl group showed the most favorable protection in the scPTZ test, which is a model for absence seizures, while 3-methyl substituted and unsubstituted derivatives were more active in the MES test, a model for generalized tonic-clonic seizures. nih.gov Furthermore, the type of arylpiperazine moiety was also critical; 3,4-dichlorophenylpiperazines were found to be active in both MES and scPTZ tests. nih.gov

In the context of anticancer research, a wide variety of synthetic pyrrolidine compounds, including hybrids with spirooxindoles and thiazoles, have shown significant activity against numerous cancer cell lines. bohrium.com The diverse substitution patterns allow these molecules to interact with various biological targets, leading to potent anti-proliferative effects. bohrium.com

Antimicrobial studies have also benefited from SAR insights. For example, in a series of sulfonylamino pyrrolidine derivatives, a compound containing two nitrophenyl groups along with a pyran ring showed the best activity against S. aureus, E. coli, and P. aeruginosa. nih.gov This highlights the importance of specific aromatic and heterocyclic substitutions in determining the antibacterial spectrum and potency.

Antimicrobial (Antibacterial and Antifungal) Activities

Pyrrolidinone derivatives have emerged as a promising class of antimicrobial agents, with research demonstrating their efficacy against a spectrum of bacteria and fungi. nih.govresearchgate.nettandfonline.comnih.gov The antimicrobial activity of these compounds is often attributed to specific structural features and substitutions on the pyrrolidinone core.

For instance, studies have shown that the introduction of an azo function (N=N) can enhance the antibacterial properties of pyrrolidine-2,5-dione derivatives. nih.govresearchgate.net These azo-compounds have demonstrated moderate to low activity against various bacterial and fungal strains. nih.govresearchgate.net

Furthermore, the incorporation of a 5-nitrothien-2-yl fragment into a hydrazone derivative of pyrrolidinone has been shown to yield a compound with potent activity against several bacterial strains, even surpassing the efficacy of the standard drug cefuroxime (B34974) in some cases. researchgate.net Similarly, a hydrazone with a 5-nitrofuran-2-yl moiety also exhibited significant antibacterial effects. researchgate.net Another notable derivative, a hydrazone with a benzylidene moiety, displayed very strong inhibition of Staphylococcus aureus. researchgate.net

The following table summarizes the antimicrobial activity of selected pyrrolidinone derivatives:

Antimicrobial Activity of Pyrrolidinone Derivatives

| Compound/Derivative | Target Organism(s) | Observed Activity |

|---|---|---|

| Azo-derivatives of pyrrolidine-2,5-dione | Bacteria and Fungi | Moderate to low activity nih.govresearchgate.net |

| Hydrazone with 5-nitrothien-2-yl fragment | Various bacterial strains | Potent activity, in some cases superior to cefuroxime researchgate.net |

| Hydrazone with 5-nitrofuran-2-yl moiety | Various bacterial strains | Potent antibacterial effect researchgate.net |

| Hydrazone with a benzylidene moiety | Staphylococcus aureus | Very strong inhibition researchgate.net |

| Oxazolidinone hydroxamic acid compounds | Gram-negative bacteria (e.g., K. pneumoniae) | Promising activity, including against resistant strains tandfonline.com |

| Pyrrolidine derivatives with CF3 group | Various bacterial strains | Favorable for activity tandfonline.com |

Anticancer and Antiproliferative Effects of Pyrrolidinone Derivatives

The pyrrolidinone scaffold is a key structural feature in a variety of compounds exhibiting significant anticancer and antiproliferative activities. mdpi.comnih.govresearchgate.netnih.gov The versatility of this heterocyclic ring allows for diverse chemical modifications, leading to derivatives with potent and selective effects against various cancer cell lines. nih.gov

One area of focus has been the synthesis of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety. mdpi.com These compounds have demonstrated promising anticancer activity, with some derivatives showing comparable or even stronger effects than the standard chemotherapeutic agent, cytarabine (B982) (AraC). mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into these structures has been shown to significantly enhance their anticancer activity against human A549 lung epithelial cells. mdpi.com

Hydrazone derivatives of pyrrolidinone have also been extensively investigated for their anticancer potential. nih.gov For example, pyrrolidinone-hydrazone derivatives bearing a diphenylamine (B1679370) moiety have been identified as promising anticancer agents. nih.gov Four compounds from this series showed selectivity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines. nih.gov Furthermore, a specific derivative, N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, was identified as a potential antimetastatic agent. nih.gov

Other studies have focused on hydrazones bearing a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold. researchgate.net Within this series, a 2-hydroxybenzylidene derivative and a 2-hydroxynaphthalenylmethylene derivative demonstrated the highest cytotoxicity in both 2D and 3D cancer cell models. researchgate.net Molecular docking studies suggest that these active hydrazones may function as multikinase inhibitors. researchgate.net

The following table summarizes the anticancer activity of selected pyrrolidinone derivatives:

Anticancer Activity of Pyrrolidinone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Pyrrolidone with 3,4,5-trimethoxyphenyl moiety and 1,3,4-oxadiazolethione/4-aminotriazolethione rings | Human A549 lung epithelial cells | Enhanced anticancer activity, stronger than cytarabine mdpi.com |

| Pyrrolidinone-hydrazone with diphenylamine moiety | Prostate (PPC-1), Melanoma (IGR39) | Selective anticancer agents nih.gov |

| N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | - | Potential antimetastatic agent nih.gov |

| Hydrazone with 4-dimethylaminophenyl-5-oxopyrrolidine scaffold (2-hydroxybenzylidene and 2-hydroxynaphthalenylmethylene derivatives) | Various cancer cell lines | High cytotoxicity in 2D and 3D models; potential multikinase inhibitors researchgate.net |

Enzyme Inhibitory Activities (e.g., Acetylcholinesterase, Carbonic Anhydrase, DPP-IV)

The pyrrolidinone scaffold is a key structural element in the design of various enzyme inhibitors. nih.govnih.gov The versatility of this five-membered ring allows for the synthesis of derivatives that can target a range of enzymes with high specificity and potency. nih.govnih.gov

One notable area of research is the development of pyrrolidine derivatives as neuraminidase inhibitors for the influenza A virus. nih.gov A series of these compounds, synthesized from 4-hydroxy-L-proline, demonstrated potent inhibitory activity against the H3N2 subtype of influenza A neuraminidase. nih.gov Several compounds in this series exhibited IC50 values comparable to the known neuraminidase inhibitor, Oseltamivir, highlighting their potential as lead compounds for further development. nih.gov

Pyrrolidine derivatives have also been investigated as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for resistance to aminoglycoside antibiotics in Gram-negative pathogens. nih.gov Through mixture-based combinatorial libraries, a pyrrolidine pentamine scaffold was identified as a potent inhibitor of this enzyme. nih.gov Structure-activity relationship studies revealed that modifications at different positions on the pyrrolidine ring had varied effects on inhibitory activity, indicating the potential for optimization. nih.gov

Furthermore, succinate, a molecule structurally related to the pyrrolidinone precursor succinimide, has been shown to inhibit a class of enzymes known as 2-oxoglutarate-dependent dioxygenases. wikipedia.org This inhibition can lead to epigenetic modifications by altering histone and DNA methylation, which may play a role in cancer formation. wikipedia.org

The following table summarizes the enzyme inhibitory activity of selected pyrrolidinone and related derivatives:

Enzyme Inhibitory Activity of Pyrrolidinone and Related Derivatives

| Compound/Derivative | Target Enzyme | Key Findings |

|---|---|---|

| Pyrrolidine derivatives from 4-hydroxy-L-proline | Influenza A Neuraminidase (H3N2) | Potent inhibitory activity with IC50 values comparable to Oseltamivir nih.gov |

| Pyrrolidine pentamine derivatives | Aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] | Potent inhibitors, overcoming antibiotic resistance nih.gov |

| Succinate | 2-oxoglutarate-dependent dioxygenases | Inhibition leads to epigenetic changes wikipedia.org |

Anticonvulsant Properties of Pyrrolidinone Analogues

Pyrrolidinone derivatives have been extensively studied for their anticonvulsant properties, with several analogues demonstrating significant activity in various seizure models. nih.govmdpi.comnih.govmdpi.com These compounds often act through mechanisms related to GABAergic pathways, modulation of ion channels, or interaction with specific receptors. nih.govnih.govmdpi.com

One class of derivatives, 1-acyl-2-pyrrolidinones, were synthesized as derivatives of gamma-aminobutyric acid (GABA) and showed anticonvulsant effects against picrotoxin-induced seizures. nih.gov Notably, 1-decanoyl-2-pyrrolidinone and 1-dodecanoyl-2-pyrrolidinone exhibited high activity. nih.gov It is suggested that their pharmacological activity may be due to the release of GABA through hydrolysis. nih.gov

Another area of research involves hybrid compounds combining a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core. mdpi.com The anticonvulsant activity of these derivatives was found to be dependent on the linker between the pyrrolidine-2,5-dione ring and a cyclic amine moiety, as well as the substituent on the 1-phenylpiperazine (B188723) fragment. mdpi.com

Furthermore, novel pyrrolidin-2-one derivatives with affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors have been evaluated. nih.gov Three compounds from this series demonstrated anticonvulsant activity in maximal electroshock (MES) and pentetrazole (PTZ)-induced seizure models, suggesting their mechanism of action may be linked to their affinity for these receptors or their GABA-ergic activity. nih.gov

Derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide have also shown promise as anticonvulsant agents. mdpi.com The most active compound in this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited more favorable efficacy than the reference drug valproic acid in the MES and 6 Hz seizure tests. mdpi.com Its mechanism of action is likely related to its interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

The following table summarizes the anticonvulsant properties of selected pyrrolidinone analogues:

Anticonvulsant Properties of Pyrrolidinone Analogues

| Compound/Analogue | Seizure Model(s) | Key Findings |

|---|---|---|

| 1-Acyl-2-pyrrolidinone derivatives (e.g., 1-decanoyl-2-pyrrolidinone) | Picrotoxin-induced seizures | High anticonvulsant activity, likely due to GABA release nih.gov |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | MES, 6 Hz, and scPTZ tests | Activity dependent on linker and substituents mdpi.com |

| Pyrrolidin-2-one derivatives with 5-HT1A and α1-adrenergic receptor affinity | MES and PTZ-induced seizures | Demonstrated anticonvulsant activity, mechanism linked to receptor affinity and GABA-ergic activity nih.gov |

| 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES and 6 Hz tests | More beneficial efficacy than valproic acid; interacts with sodium and calcium channels mdpi.com |

Strategies for Enhancing Bioactivity and Selectivity through Targeted Structural Modifications

The bioactivity and selectivity of pyrrolidinone derivatives can be significantly enhanced through targeted structural modifications. nih.govmdpi.com The inherent versatility of the pyrrolidinone scaffold allows for a wide range of chemical alterations, enabling the fine-tuning of its pharmacological properties. nih.gov

One key strategy involves the introduction of specific functional groups or moieties to the pyrrolidinone core. For example, the incorporation of a 3,4,5-trimethoxyphenyl group has been shown to enhance the stability and bioactivity of certain derivatives by modulating the electronic effects within the molecule. mdpi.com Similarly, the addition of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings to the molecular structure has been found to significantly boost the anticancer activity of some pyrrolidinone compounds. mdpi.com

Another effective approach is the use of "scaffold hopping," where parts of a known active molecule are replaced with different chemical structures to improve properties like potency and selectivity. This strategy has been successfully employed in the development of kinase inhibitors, where a pyridine (B92270) derivative was designed based on an overlay with an existing inhibitor, leading to a compound with improved potency.

The stereochemistry of the pyrrolidinone ring and its substituents also plays a crucial role in determining biological activity. nih.gov The non-planar nature of the pyrrolidinone ring creates a three-dimensional structure that can be exploited to achieve specific interactions with biological targets. nih.gov The spatial orientation of substituents can lead to different biological profiles due to varying binding modes with enantioselective proteins. nih.gov

Furthermore, the synthesis of hybrid molecules, which combine the pyrrolidinone scaffold with other pharmacologically active fragments, is a promising strategy. For instance, combining a 3-methylthiophene ring, known for its ability to penetrate the blood-brain barrier, with a pyrrolidine-2,5-dione core has resulted in compounds with interesting biological activity.

These strategies, guided by structure-activity relationship (SAR) studies, are essential for the rational design and development of novel pyrrolidinone-based therapeutic agents with improved efficacy and safety profiles.

Emerging Research Areas and Future Directions for 1 4 Chlorophenyl 2 Pyrrolidinone Research

Potential Applications in Material Science and Advanced Functional Materials

The pyrrolidinone ring, a central feature of 1-(4-chlorophenyl)-2-pyrrolidinone, is the monomeric unit of Polyvinylpyrrolidone (PVP), a well-established polymer with a wide array of applications in material science. This precedent suggests significant potential for this compound as a building block for novel functional polymers. The introduction of the 4-chlorophenyl group is anticipated to impart unique properties to such polymers, including modified solubility, thermal stability, and electronic characteristics.

Research into pyrrolidinone-based polymers has demonstrated their utility in creating advanced materials. For instance, hydrogels formulated from PVP derivatives exhibit high water absorbency and biocompatibility, making them suitable for applications in soft robotics and as scaffolds for tissue engineering. The incorporation of a chlorophenyl moiety could enhance the mechanical strength and hydrophobicity of these hydrogels, tailoring them for specific environmental or biological interactions.

Furthermore, the pyrrolidinone structure is amenable to copolymerization with other monomers, leading to the creation of materials with tunable properties. Copolymers incorporating pyrrolidinone have been investigated for their potential in developing specialized coatings, adhesives, and membranes. The presence of the chlorine atom on the phenyl ring of this compound could serve as a site for further chemical modification, allowing for the grafting of other functional groups or the cross-linking of polymer chains to create robust networks.

Below is a table summarizing potential material science applications based on the functional groups of this compound.

| Functional Group | Potential Contribution to Material Properties | Potential Applications |

| Pyrrolidinone Ring | Hydrophilicity, biocompatibility, film-forming ability, complexation with various molecules. | Hydrogels for biomedical applications, biodegradable plastics, membranes for separation processes, polymer electrolytes. |

| 4-Chlorophenyl Group | Increased hydrophobicity, altered thermal and mechanical properties, potential for further functionalization (e.g., cross-linking, grafting). | High-performance polymers with enhanced durability, functional coatings with tailored surface properties, flame-retardant materials. |

Development of Advanced Drug Delivery Systems Incorporating Pyrrolidinone Scaffolds

The biocompatibility and hydrophilicity associated with the pyrrolidinone scaffold have made it a prime candidate for the development of advanced drug delivery systems. Polymers and nanoparticles derived from pyrrolidinone-containing monomers are being extensively investigated for their ability to encapsulate and release therapeutic agents in a controlled manner.

Stimuli-responsive polymers, which undergo conformational or chemical changes in response to specific environmental triggers such as pH, temperature, or enzymes, are a key area of research in targeted drug delivery. Pyrrolidinone-based polymers can be designed to be stimuli-responsive, allowing for the site-specific release of drugs. For example, a pH-sensitive hydrogel could be engineered to release its payload in the acidic microenvironment of a tumor, thereby increasing therapeutic efficacy and minimizing systemic side effects.

Self-assembling nanoparticles represent another promising frontier. Amphiphilic block copolymers containing a hydrophilic pyrrolidinone segment and a hydrophobic segment can self-assemble in aqueous environments to form micelles or vesicles. These nanostructures can encapsulate hydrophobic drugs within their core, improving their solubility and bioavailability. The this compound molecule, with its distinct polar and nonpolar regions, could be a valuable component in the design of such self-assembling drug carriers.

The following table outlines different types of advanced drug delivery systems that could potentially incorporate pyrrolidinone scaffolds.

| Drug Delivery System | Principle of Operation | Potential Role of Pyrrolidinone Scaffolds |

| Stimuli-Responsive Hydrogels | Polymer network swells or shrinks in response to external stimuli (e.g., pH, temperature), releasing the entrapped drug. | The pyrrolidinone moiety can contribute to the biocompatibility and hydrophilicity of the hydrogel matrix. |

| Self-Assembled Nanoparticles (Micelles, Vesicles) | Amphiphilic molecules spontaneously form core-shell structures in aqueous solution, encapsulating drugs. | Pyrrolidinone-containing polymers can act as the hydrophilic shell, ensuring stability and biocompatibility in biological fluids. |

| Polymer-Drug Conjugates | The drug is covalently attached to a polymer backbone, often via a linker that is cleaved under specific physiological conditions. | The pyrrolidinone ring can be part of the polymer backbone, influencing the overall properties of the conjugate. |

Interdisciplinary Research and Collaborative Opportunities in Pyrrolidinone Chemistry

The multifaceted potential of this compound and related compounds necessitates a highly interdisciplinary research approach. The journey from molecular design to functional application requires the combined expertise of chemists, material scientists, biomedical engineers, and pharmacologists.